
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl chloroacetate is a chemical compound that belongs to the class of nitroimidazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and antiprotozoal agents. The presence of the nitro group in the imidazole ring is crucial for its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl chloroacetate typically involves the reaction of 2-methyl-5-nitroimidazole with ethylene chlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of ethylene chlorohydrin is replaced by the imidazole nitrogen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl chloroacetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloroacetate moiety can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or primary amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 2-(2-Methyl-5-amino-1H-imidazol-1-yl)ethyl chloroacetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiprotozoal properties.
Medicine: Potential use in the development of new drugs for treating infections caused by anaerobic bacteria and protozoa.
Industry: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mecanismo De Acción
The biological activity of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl chloroacetate is primarily due to the nitro group in the imidazole ring. Upon entering the microbial cell, the nitro group undergoes reduction to form reactive intermediates that can damage DNA and other cellular components. This leads to the inhibition of nucleic acid synthesis and ultimately cell death. The compound targets anaerobic organisms due to their ability to reduce the nitro group more efficiently than aerobic organisms.
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: Another nitroimidazole derivative with similar antimicrobial properties.
Tinidazole: Used for treating protozoal infections and has a similar mechanism of action.
Ornidazole: Another nitroimidazole with applications in treating infections caused by anaerobic bacteria.
Uniqueness
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl chloroacetate is unique due to its specific structural features, such as the chloroacetate moiety, which can be further modified to create a variety of derivatives with potentially enhanced biological activity. This makes it a valuable compound for medicinal chemistry research and drug development.
Propiedades
Número CAS |
90102-74-2 |
|---|---|
Fórmula molecular |
C8H10ClN3O4 |
Peso molecular |
247.63 g/mol |
Nombre IUPAC |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 2-chloroacetate |
InChI |
InChI=1S/C8H10ClN3O4/c1-6-10-5-7(12(14)15)11(6)2-3-16-8(13)4-9/h5H,2-4H2,1H3 |
Clave InChI |
PCKNGIOWRPKVEF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(N1CCOC(=O)CCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


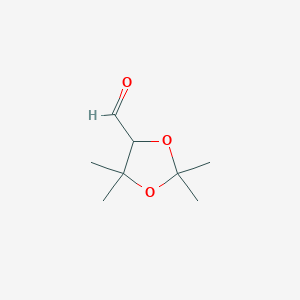
methanone](/img/structure/B14373435.png)
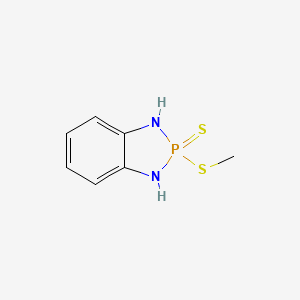
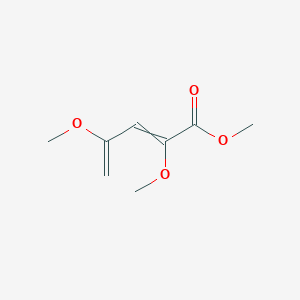
![2-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14373454.png)
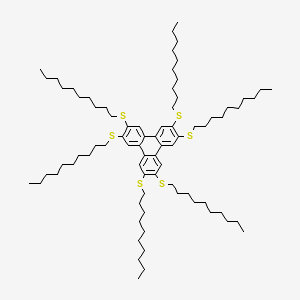

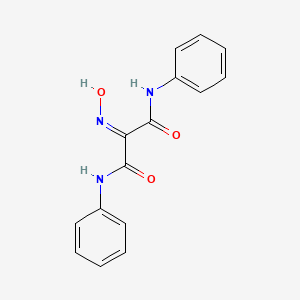
![N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide](/img/structure/B14373470.png)
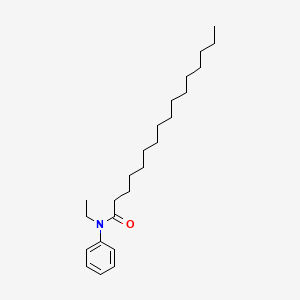

![2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole](/img/structure/B14373488.png)
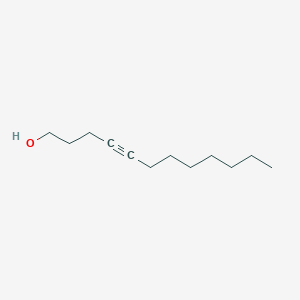
![Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-](/img/structure/B14373508.png)
